molecular formula C6H6N4S B2482065 Thiazolo[4,5-b]pyridine,2-hydrazinyl- CAS No. 152170-31-5

Thiazolo[4,5-b]pyridine,2-hydrazinyl-

Cat. No. B2482065
CAS RN: 152170-31-5
M. Wt: 166.2
InChI Key: SYZGIEWUXWLMJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Thiazolo[4,5-b]pyridine,2-hydrazinyl- derivatives involves various chemical reactions that allow for the functionalization and modification of the thiazolo[4,5-b]pyridine scaffold. For example, the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized with a yield of 71% by reacting 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone, showcasing the versatility of hydrazine derivatives in constructing complex heterocyclic structures (Lan, Zheng, & Wang, 2019).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The single-crystal X-ray structure determination of the synthesized compounds confirms the planarity of the non-hydrogen atoms and the presence of a pyridine–thiazole moiety (Lan, Zheng, & Wang, 2019). This analysis is crucial for understanding the electronic and spatial configuration, which influences the chemical reactivity and interactions of these compounds.

Chemical Reactions and Properties

Thiazolo[4,5-b]pyridine,2-hydrazinyl- derivatives undergo various chemical reactions, enabling the synthesis of a wide range of compounds with potential biological activities. For instance, reactions with hydrazine hydrate followed by different aldehydes, acid chlorides, and isothiocyanates form hydrazones, oxadiazoles, 1,2,4 triazoles, and thiadiazoles, respectively (Nagender et al., 2016). These transformations highlight the chemical versatility of thiazolo[4,5-b]pyridine derivatives.

Physical Properties Analysis

The physical properties of Thiazolo[4,5-b]pyridine,2-hydrazinyl- derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's application in chemical synthesis and pharmaceutical formulation. The planar structure and presence of various functional groups influence these physical properties, affecting their behavior in different environments.

Chemical Properties Analysis

The chemical properties of these derivatives are characterized by their reactivity towards various reagents, stability under different conditions, and the ability to undergo cycloaddition reactions. For example, the green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives demonstrates the compound's reactivity and potential for generating bioactive molecules with antioxidant and cytotoxic activities (Shi et al., 2009).

Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis and Anti-Inflammatory Action : Thiazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. One study found that these compounds showed significant anti-inflammatory action in vivo using the carrageenan-induced rat paw edema method and exhibited antioxidant activity in vitro (Chaban et al., 2019).

  • Antibacterial and Antitumor Activities : Another study focused on the synthesis of thiazolo[4,5-b]pyridine hydrazyl metal complexes, revealing their significant antibacterial and antitumor properties. These compounds demonstrated specificity for certain bacteria and cancer cell lines (Zou et al., 2020).

  • Cytotoxicity Against Cancer Cells : A research on thiazolo[4,5-b]pyridin-2(3H)-one derivatives identified their moderate inhibitory activity against cancer cell lines, showcasing their potential as anticancer agents (Lozynskyi et al., 2018).

  • Synthetic Approaches for Bioactive Compounds : The synthesis of 2-aryl-thiazolo[4,5-b]pyridines through a palladium-catalyzed reaction was studied, highlighting a method to create potentially bioactive compounds (Peng et al., 2015).

  • Antitumor and Antimicrobial Studies : Zinc(II) complexes with pyridine thiazole derivatives were synthesized and evaluated for their antimicrobial and antitumor activities. These studies found that the metal complexes were more active than the free ligands, indicating their potential in developing new bioactive materials (Zou et al., 2020).

Pharmacological Potential

  • Antimalarial Activity : Research on 2-(2-hydrazinyl)thiazole derivatives demonstrated significant antimalarial activity, with some compounds showing low IC50 values against Plasmodium falciparum (Makam et al., 2014).

  • Antifungal Activity : A study on novel pyrano[2',3':4,5]thiazolo[2,3-b]quinazolines and related compounds revealed their potential antifungal activities (Abdel-Gawad et al., 2000).

  • Anti-Inflammatory Properties : Compounds derived from thiazolo[4,5-b]pyridine-2-ones were synthesized and found to have pronounced anti-inflammatory properties, with some showing potency exceeding that of ibuprofen (Chaban et al., 2020).

Future Directions

Thiazolo[4,5-b]pyridine,2-hydrazinyl- and its derivatives have shown potential in the development of new chemotherapeutic agents for Mycobacterium tuberculosis . The anticancer efficacy of some compounds against MCF-7, a breast cancer cell line, was also compared to the standard anticancer drug doxorubicin . These findings suggest that Thiazolo[4,5-b]pyridine,2-hydrazinyl- and its derivatives could be further explored for their potential medicinal applications.

properties

IUPAC Name

[1,3]thiazolo[4,5-b]pyridin-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-10-6-9-5-4(11-6)2-1-3-8-5/h1-3H,7H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZGIEWUXWLMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(S2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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